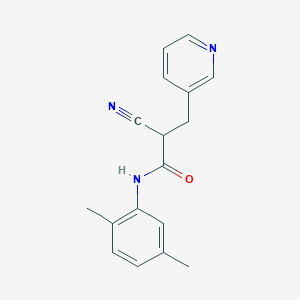
2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide (2-CNDPP) is a novel small molecule that has been gaining attention in recent years due to its potential as a therapeutic agent. 2-CNDPP is a member of the pyridine-based amide family and has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties. It has also been studied for its potential as an anti-diabetic agent.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Interactions
2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide may serve as a potent chemical inhibitor in drug metabolism studies, particularly for understanding the selectivity and inhibition mechanisms of cytochrome P450 isoforms. This can help predict potential drug-drug interactions when multiple drugs are coadministered, ensuring patient safety and optimizing therapeutic efficacy. The inhibitor's selectivity is crucial for deciphering the involvement of specific P450 isoforms in drug metabolism, which has profound implications for pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
It could also be explored for its potential impact on dipeptidyl peptidase IV (DPP IV) inhibition. Given the role of DPP IV in the degradation of incretin molecules and regulation of insulin secretion, compounds influencing this enzyme's activity are of high interest for type 2 diabetes mellitus treatment. Research into the selectivity and potency of inhibitors, including those structurally related to 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide, can lead to the development of novel antidiabetic drugs with minimized side effects (Mendieta et al., 2011).
Synthesis of Heterocyclic Compounds
This compound might be instrumental in the synthesis of heterocyclic compounds, serving as a precursor or intermediate in chemical reactions. Heterocycles are foundational in medicinal chemistry, offering a broad spectrum of biological activities and therapeutic applications. The synthesis pathways employing 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide could facilitate the development of new drugs with enhanced bioavailability and specificity for various diseases (Parmar et al., 2023).
Advanced Materials and Chemical Sensing
Moreover, its role in the design and development of advanced materials, including those used in optoelectronic devices, could be significant. Pyridine derivatives are essential in creating luminescent materials, electronic devices, and chemosensors. Investigating the electronic properties and structural modifications of compounds like 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide can lead to innovations in material science, impacting technologies ranging from OLEDs to environmental sensing (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-13(2)16(8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIKXDJAAJBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)
![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)
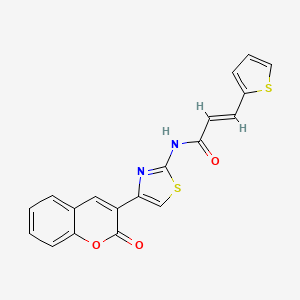
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
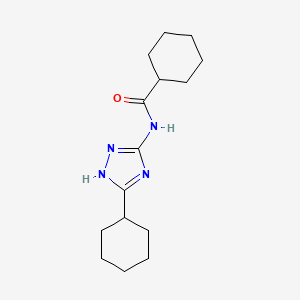


![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)

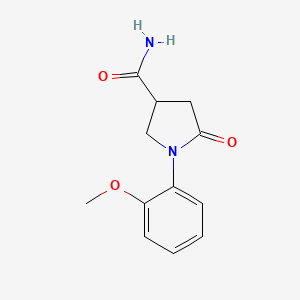
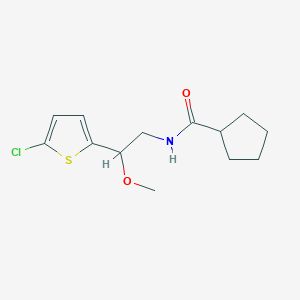
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)